molecular formula C10H18O2 B3243033 tert-Butyl hex-2-enoate CAS No. 154404-39-4

tert-Butyl hex-2-enoate

Cat. No.: B3243033
CAS No.: 154404-39-4
M. Wt: 170.25 g/mol
InChI Key: DZAWMCLRNISWMD-BQYQJAHWSA-N
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Description

tert-Butyl hex-2-enoate is an organic compound with the molecular formula C10H18O2. It is an ester derived from hex-2-enoic acid and tert-butyl alcohol. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl hex-2-enoate can be synthesized through the esterification of hex-2-enoic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, this compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common in these processes. The reaction mixture is typically heated to around 60-80°C to achieve optimal conversion rates.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl hex-2-enoate undergoes various chemical reactions, including:

    Hydrogenation: The double bond in the hex-2-enoate moiety can be hydrogenated to form tert-butyl hexanoate.

    Oxidation: The compound can be oxidized to form tert-butyl hexanoic acid.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrogenation: Typically carried out using hydrogen gas and a metal catalyst such as palladium on carbon (Pd/C) under mild pressure and temperature conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate the substitution reactions.

Major Products Formed

    Hydrogenation: tert-Butyl hexanoate

    Oxidation: tert-Butyl hexanoic acid

    Substitution: Various tert-butyl esters depending on the nucleophile used

Scientific Research Applications

tert-Butyl hex-2-enoate has several applications in scientific research, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Employed in the synthesis of drug molecules and active pharmaceutical ingredients (APIs).

    Material Science: Utilized in the production of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

Mechanism of Action

The mechanism of action of tert-Butyl hex-2-enoate in chemical reactions involves the reactivity of the ester and the double bond. The ester group can undergo nucleophilic attack, leading to substitution or hydrolysis reactions. The double bond can participate in addition reactions, such as hydrogenation or halogenation. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

tert-Butyl hex-2-enoate can be compared with other similar compounds, such as:

    tert-Butyl hexanoate: Lacks the double bond present in this compound, making it less reactive in certain addition reactions.

    tert-Butyl hex-3-enoate: Has the double bond in a different position, which can affect its reactivity and the types of reactions it undergoes.

    tert-Butyl sorbate: Contains conjugated double bonds, making it more reactive in hydrogenation and other addition reactions.

The uniqueness of this compound lies in its specific structure, which allows for a range of chemical transformations and applications in various fields.

Properties

IUPAC Name

tert-butyl (E)-hex-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-5-6-7-8-9(11)12-10(2,3)4/h7-8H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAWMCLRNISWMD-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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